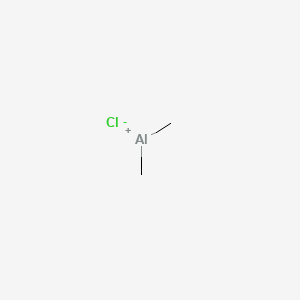Dimethylalumanylium chloride
CAS No.:
Cat. No.: VC14376040
Molecular Formula: C2H6AlCl
Molecular Weight: 92.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H6AlCl |
|---|---|
| Molecular Weight | 92.50 g/mol |
| IUPAC Name | dimethylalumanylium;chloride |
| Standard InChI | InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 |
| Standard InChI Key | JGHYBJVUQGTEEB-UHFFFAOYSA-M |
| Canonical SMILES | C[Al+]C.[Cl-] |
Introduction
Synthesis and Manufacturing Processes
Redistribution Reaction Mechanism
The industrial synthesis of dimethylalumanylium chloride leverages redistribution reactions between methylaluminum dichloride () and alkylaluminum compounds. A patented process involves combining methylaluminum sesquichloride () with trialkylaluminum (), dialkylaluminum chloride (), or alkylaluminum sesquichloride () under controlled Cl/Al atomic ratios . For optimal yields, the Cl/Al ratio must remain between 1.0 and 2.0, with a preferred range of 1.0–1.5 to avoid trimethylaluminum byproducts .
Key Reaction Steps:
-
Mixing Reactants: Methylaluminum sesquichloride and triethylaluminum () are combined in an inert atmosphere.
-
Distillation: The mixture undergoes fractional distillation at 20–180 Torr, with temperatures ranging from −20°C (column top) to 200°C (still pot). Efficient columns (e.g., packed or spinning-band) promote dimethylalumanylium chloride separation via vapor-phase enrichment .
-
Byproduct Control: Adjusting the alkyl group (R) in modulates byproduct composition, yielding dialkylaluminum chlorides or alkylaluminum dichlorides .
Laboratory-Scale Preparation
A representative lab synthesis involves reacting 414.9 g (2.02 mol) of methylaluminum sesquichloride with 463.3 g (4.04 mol) of triethylaluminum at 40 Torr. Distillation at reflux ratios of 10 yields five fractions, with the primary distillate containing >95% dimethylalumanylium chloride . Residual pot liquids often contain mixtures like ethylaluminum dichloride (EADC) and diethylaluminum chloride (DEAC), underscoring the need for precise stoichiometry .
Physicochemical Properties
Structural and Thermal Characteristics
The compound crystallizes in a monoclinic lattice, though debates persist about its ionic versus molecular packing, akin to controversies in crystallography . Key properties include:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.701 g/mL | |
| Boiling Point | 126–127°C | |
| Melting Point | −21°C | |
| Flash Point | −1°F (−18°C) | |
| Molecular Weight | 92.50360 g/mol |
Reactivity and Stability
Dimethylalumanylium chloride is moisture-sensitive, reacting violently with water to release HCl gas. Its low flash point necessitates storage under inert gases (e.g., nitrogen or argon). Thermal decomposition above 200°C produces methyl chloride and aluminum chlorides, necessitating subatmospheric distillation to suppress degradation .
Applications in Organic Synthesis
Catalysis in Ene Reactions
Dimethylalumanylium chloride catalyzes the ene reaction of aldehydes with alkenes, enabling syntheses of homoallylic alcohols. For example, it facilitates the coupling of formaldehyde () with α-pinene, yielding terpene derivatives with high regioselectivity . The Lewis acidic aluminum center activates carbonyl groups, promoting [2+4] cycloadditions.
Precursor in Organometallic Chemistry
The compound serves as a precursor to other alkylaluminum chlorides via redistribution. For instance, reacting it with trisobutylaluminum () at a Cl/Al ratio of 1.2 yields isobutylaluminum sesquichloride () and additional dimethylalumanylium chloride . Such reactions are pivotal in producing Ziegler-Natta catalysts for polyolefin manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume